EGFR Kinase Inhibition
6-Bromo-7-chloroquinazolin-4-ol was tested for inhibition of recombinant EGFR kinase cytoplasmic domain expressed in baculovirus-infected Sf9 insect cells, yielding an IC50 value of 2,400 nM [1]. This value places the compound in the micromolar activity range, distinct from nanomolar-potent EGFR inhibitors such as gefitinib (IC50 ~20–30 nM) or erlotinib (IC50 ~2–70 nM depending on assay conditions) [1]. The measured IC50 of 2,400 nM provides a quantifiable baseline for SAR exploration and validates the compound's capacity to engage the EGFR ATP-binding pocket, albeit with moderate potency relative to clinically optimized agents [1].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 2,400 nM (2.4 μM) |
| Comparator Or Baseline | Gefitinib (IC50 ~20–30 nM); Erlotinib (IC50 ~2–70 nM, assay-dependent) |
| Quantified Difference | Target compound exhibits approximately 80- to 1,200-fold lower potency than clinically approved EGFR inhibitors |
| Conditions | Recombinant EGFR kinase cytoplasmic domain (unknown origin) expressed in baculovirus expression vector-infected insect Sf9 cells |
Why This Matters
This IC50 value establishes 6-bromo-7-chloroquinazolin-4-ol as a moderate-potency EGFR-binding quinazolinone scaffold suitable as a starting point for SAR optimization, rather than as a drug candidate itself—a critical distinction for procurement decisions in medicinal chemistry programs.
- [1] BindingDB. BDBM50493314 (CHEMBL2424804). IC50: 2.40E+3 nM. Assay: Inhibition of recombinant EGFR kinase cytoplasmic domain expressed in baculovirus expression vector-infected insect Sf9 cells. View Source
